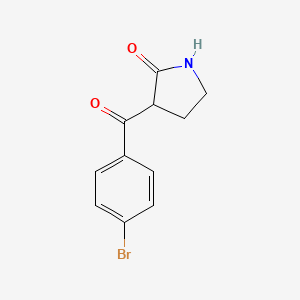

3-(4-Bromobenzoyl)pyrrolidin-2-one

Descripción general

Descripción

3-(4-Bromobenzoyl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones. Pyrrolidinones are five-membered lactams, which are widely encountered in natural products and synthetic compounds due to their potent biological activities and diverse functional properties

Métodos De Preparación

The synthesis of 3-(4-Bromobenzoyl)pyrrolidin-2-one can be achieved through several methods. One common approach involves the reaction of 4-bromobenzoyl chloride with pyrrolidin-2-one in the presence of a base such as triethylamine . Another method includes the use of a one-pot three-component 1,3-dipolar cycloaddition reaction, where 1-(4-bromophenyl)-ferrocene-prop-2-en-1-one reacts with azomethine ylides generated in situ from tyrosine, glycine, and isatin . These reactions typically require specific conditions such as controlled temperature and the presence of catalysts to achieve high yields.

Análisis De Reacciones Químicas

3-(4-Bromobenzoyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the bromobenzoyl group to a benzyl group or other reduced forms.

Cycloaddition: The compound can participate in 1,3-dipolar cycloaddition reactions to form spiropyrrolidine derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Antibacterial Activity

One of the prominent applications of 3-(4-Bromobenzoyl)pyrrolidin-2-one is its antibacterial properties. Research has demonstrated that this compound exhibits moderate to good antibacterial activity against several Gram-positive and Gram-negative bacteria, including Streptococcus pyogenes, Staphylococcus aureus, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Escherichia coli .

Table 1: Antibacterial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| S. pyogenes | 25 µg/mL | 50 µg/mL |

| Methicillin-resistant S. aureus | 25 µg/mL | 100 µg/mL |

| E. coli | 50 µg/mL | 200 µg/mL |

The results indicate that the compound is particularly effective against S. pyogenes and MRSA, suggesting its potential as a lead compound for developing new antibacterial agents.

1.2 Anticancer Potential

The structural characteristics of this compound suggest potential anticancer applications. Its ability to interact with biological targets could be harnessed to develop therapeutic agents aimed at various cancer types. The bromobenzoyl moiety enhances its reactivity, making it a candidate for further optimization in drug development .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including the reaction of pyrrolidine derivatives with bromobenzoyl chlorides . Its derivatives have also been explored for enhanced biological activities.

2.1 Novel Derivatives

Recent studies have reported the synthesis of novel derivatives such as ferrocenated spiropyrrolidines, which incorporate the this compound scaffold. These derivatives have shown promising antibacterial activity and may offer improved pharmacological profiles .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Compounds with similar structural features have been analyzed to assess their reactivity and biological interactions.

Table 2: Comparison of Similar Compounds

| Compound Name | Structural Feature | Biological Activity |

|---|---|---|

| 3-(4-Chlorobenzoyl)pyrrolidin-2-one | Chlorine instead of bromine | Varies; potential differences |

| 3-(Phenylcarbonyl)pyrrolidin-2-one | Lacks halogen substituents | Different pharmacological profile |

| 3-(4-Methylbenzoyl)pyrrolidin-2-one | Methyl group enhances lipophilicity | Altered bioavailability |

The presence of the bromine substituent in this compound significantly influences its chemical reactivity and biological interactions compared to other compounds .

Future Directions in Research

Given its promising biological activities, further research on this compound should focus on:

- Optimization of Antibacterial Activity : Developing analogs with improved potency against resistant bacterial strains.

- Anticancer Studies : Investigating its efficacy against various cancer cell lines to establish a therapeutic index.

- Mechanistic Studies : Understanding the molecular mechanisms underlying its biological activities to facilitate targeted drug design.

Mecanismo De Acción

The mechanism of action of 3-(4-Bromobenzoyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The bromobenzoyl group can undergo electrophilic substitution reactions, allowing the compound to interact with various biological molecules. The pyrrolidin-2-one ring can also participate in hydrogen bonding and other interactions, enhancing its binding affinity to target proteins and enzymes . These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparación Con Compuestos Similares

3-(4-Bromobenzoyl)pyrrolidin-2-one can be compared with other similar compounds, such as:

Pyrrolidin-2-one: Lacks the bromobenzoyl group, resulting in different reactivity and applications.

3-(4-Chlorobenzoyl)pyrrolidin-2-one: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties and reactivity.

3-(4-Methylbenzoyl)pyrrolidin-2-one: Contains a methyl group instead of bromine, affecting its biological activity and applications.

Actividad Biológica

3-(4-Bromobenzoyl)pyrrolidin-2-one is a compound of interest in pharmacological research due to its diverse biological activities. This article provides a detailed overview of the biological properties of this compound, including its antibacterial, anticancer, and neuroprotective effects, supported by relevant data and case studies.

Chemical Structure and Properties

- Chemical Formula : CHBrN\O

- Molecular Weight : 284.12 g/mol

- CAS Number : 328546-97-0

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. Similar compounds have been shown to inhibit bacterial growth effectively.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Moderate |

| Escherichia coli | 16 µg/mL | Strong |

| Pseudomonas aeruginosa | 64 µg/mL | Weak |

The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis and death.

Anticancer Activity

This compound has been investigated for its potential anticancer effects. Studies have shown that it can induce apoptosis in various cancer cell lines.

Case Study: Breast Cancer Cell Line MCF-7

In vitro studies using the MCF-7 breast cancer cell line revealed that treatment with this compound resulted in:

- Cell Viability : Decreased by 50% at a concentration of 20 µM after 48 hours.

- Apoptotic Markers : Increased expression of caspase-3 and PARP cleavage, indicating activation of the apoptotic pathway.

The compound's ability to inhibit the proliferation of cancer cells suggests it may serve as a lead compound for further development in cancer therapy .

Neuroprotective Effects

Emerging research suggests that this compound may also possess neuroprotective properties. In animal models, it has been shown to mitigate neuroinflammation and promote neuronal survival.

Experimental Findings

In a study involving rodents subjected to oxidative stress, administration of the compound led to:

- Reduction in Oxidative Stress Markers : Decreased levels of malondialdehyde (MDA) and increased antioxidant enzyme activity (superoxide dismutase and catalase).

- Improved Behavioral Outcomes : Enhanced performance in memory tasks compared to control groups.

These findings highlight the potential for this compound in treating neurodegenerative diseases .

Propiedades

IUPAC Name |

3-(4-bromobenzoyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2/c12-8-3-1-7(2-4-8)10(14)9-5-6-13-11(9)15/h1-4,9H,5-6H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXZJMPTUCLHTNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C1C(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30595015 | |

| Record name | 3-(4-Bromobenzoyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

328546-97-0 | |

| Record name | 3-(4-Bromobenzoyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.